Bastfa

Description

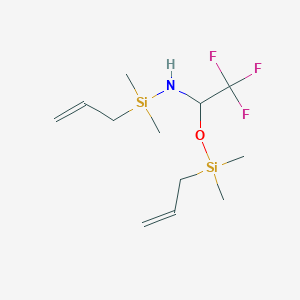

Structure

2D Structure

3D Structure

Properties

CAS No. |

113996-89-7 |

|---|---|

Molecular Formula |

C12H24F3NOSi2 |

Molecular Weight |

311.49 g/mol |

IUPAC Name |

N-[dimethyl(prop-2-enyl)silyl]-1-[dimethyl(prop-2-enyl)silyl]oxy-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C12H24F3NOSi2/c1-7-9-18(3,4)16-11(12(13,14)15)17-19(5,6)10-8-2/h7-8,11,16H,1-2,9-10H2,3-6H3 |

InChI Key |

WBURGODOJKZCPC-UHFFFAOYSA-N |

SMILES |

C[Si](C)(CC=C)NC(C(F)(F)F)O[Si](C)(C)CC=C |

Canonical SMILES |

C[Si](C)(CC=C)NC(C(F)(F)F)O[Si](C)(C)CC=C |

Synonyms |

BASTFA N,O-bis(allyldimethylsilyl)-2,2,2-trifluoroacetamide |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of BSTFA Silylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) silylation, a cornerstone derivatization technique in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS). This document outlines the reaction mechanism, factors influencing reaction efficiency, detailed experimental protocols for key compound classes, and quantitative data to inform methodological decisions.

Introduction to Silylation and BSTFA

Silylation is a chemical derivatization process that replaces active hydrogen atoms in a molecule with a trimethylsilyl (B98337) (TMS) group. This process is pivotal for the analysis of polar compounds that are otherwise non-volatile or thermally unstable. The replacement of an acidic proton with a non-polar TMS group increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enhanced detection.

BSTFA is a powerful and versatile silylating agent, widely favored for its high reactivity and the volatility of its by-products, which minimizes chromatographic interference.[1][2] It reacts with a broad range of functional groups containing active hydrogens, including alcohols, phenols, carboxylic acids, amines, and amides.[1]

The Reaction Mechanism of BSTFA Silylation

The silylation reaction with BSTFA is generally considered a nucleophilic attack of the heteroatom (e.g., oxygen, nitrogen) of the analyte on the silicon atom of the BSTFA molecule. This process proceeds through a bimolecular transition state.[1]

The overall reaction can be summarized as follows:

ROH + CF₃C(OSiMe₃)NSiMe₃ → ROSiMe₃ + CF₃C(O)NHSiMe₃[3]

The reaction is driven by the formation of the stable silylated analyte and the neutral, volatile byproduct, N-(trimethylsilyl)trifluoroacetamide. The trifluoroacetamide (B147638) by-product is also volatile, further reducing potential interference in GC analysis.[1]

Reactivity of Functional Groups

The ease of silylation with BSTFA is dependent on the acidity of the proton being replaced and the steric hindrance around the reaction site. The general order of reactivity for common functional groups is as follows:

Alcohols > Phenols > Carboxylic Acids > Amines > Amides [1][2]

Within these classes, the reactivity is further influenced by steric factors:

The Role of Catalysts

For sterically hindered or less reactive functional groups, a catalyst is often employed to enhance the reaction rate and yield. Trimethylchlorosilane (TMCS) is the most common catalyst used in conjunction with BSTFA. While the exact mechanism of catalysis is not fully elucidated, it is believed that TMCS acts as a more potent silyl (B83357) donor, potentially through the formation of a more reactive intermediate. Pyridine (B92270) is another common catalyst that acts as a base to facilitate the reaction, particularly for hindered hydroxyl groups.[4]

Quantitative Data on Silylation Efficiency

The efficiency of BSTFA silylation is influenced by several factors including the substrate, solvent, temperature, and reaction time. The following tables summarize quantitative and qualitative data on silylation efficiency for various compound classes.

Table 1: Silylation Efficiency of Different Functional Groups with BSTFA

| Functional Group | Reagent | Catalyst | Efficiency/Observations |

| Primary -OH | BSTFA (20-100%) | Not required | Reacts efficiently. |

| Secondary -OH | BSTFA (20-100%) | TMCS | Reacts efficiently; yield improves slightly with a catalyst.[5] |

| Tertiary -OH | BSTFA | 10% TMCS | Reaction is very inefficient without a catalyst; improves with the addition of TMCS.[5] |

| -COOH | 100% BSTFA | Not required | Reacts most efficiently and consistently without a catalyst.[5] |

Table 2: Relative Silylation Response of Benzodiazepines under Various Conditions

This table is a summary of findings from a study on benzodiazepine (B76468) silylation, where the silylation response was quantified using the relative response factor (RRF). Higher RRF values indicate a more efficient reaction.

| Compound | BSTFA + 1% TMCS Volume | Solvent Volume (Ethyl Acetate) | Temperature (°C) | Reaction Time (min) | Relative Response Factor (RRF) |

| Temazepam | High | High | 80 | 20 | High |

| Alprazolam | High | High | 80 | 20 | High |

| Lorazepam | High | High | 80 | 20 | Moderate |

| Clonazepam | High | High | 80 | 20 | Low |

Data synthesized from a study by Rojas-Le-Fort, et al. (2024), which indicated that BSTFA concentration and solvent volume were the most pivotal factors for high silylation efficiency.[6]

Experimental Protocols

The following are detailed methodologies for the silylation of key compound classes using BSTFA. It is crucial to perform all silylation reactions under anhydrous conditions, as BSTFA is highly sensitive to moisture. [1]

Silylation of Fatty Acids for GC-MS Analysis

This protocol is suitable for the derivatization of free fatty acids.

-

Sample Preparation: Transfer 100 µL of the fatty acid sample (e.g., 1 mg/mL in an aprotic solvent like acetonitrile) into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness.

-

Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS. This provides a significant molar excess.

-

Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.

-

Analysis: After cooling, the sample can be directly injected into the GC-MS.

Silylation of Steroids for GC-MS Analysis

This protocol is effective for the derivatization of steroids with hydroxyl groups.

-

Sample Preparation: Dissolve 1-10 mg of the steroid sample in a suitable anhydrous solvent (e.g., pyridine or acetonitrile) in a reaction vial. If the sample is in an aqueous solution, evaporate it to dryness.

-

Reagent Addition: Add 100 µL of BSTFA and 10 µL of TMCS (as a catalyst).

-

Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.

-

Analysis: After cooling, the sample is ready for GC-MS analysis.

Silylation of Amino Acids for GC-MS Analysis

This protocol is optimized for the derivatization of amino acids.

-

Sample Preparation: Transfer a 100 µL aliquot of the amino acid standard solution into a 4 mL glass vial and dry under a nitrogen stream. The presence of moisture can result in poor reaction yield and instability of the derivatized products.

-

Dissolution: Dissolve the dried amino acid residues in a 100 µL aliquot of acetonitrile.

-

Reagent Addition: Add a 100 µL aliquot of BSTFA.

-

Reaction: Tightly cap the glass vial, ultrasonicate for 1 minute, and heat on a hot plate at 100°C for 30 minutes.

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Visualizing the Silylation Process

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in BSTFA silylation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. gcms.cz [gcms.cz]

- 4. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Ultimate Guide to BSTFA Derivatization for Polar Compound Analysis

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), the analysis of polar compounds presents a significant challenge due to their low volatility and thermal instability. Derivatization is a critical technique employed to overcome these limitations, and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) has emerged as a premier silylating agent. This technical guide provides an in-depth exploration of BSTFA, covering its core principles, reaction mechanisms, and practical applications in the derivatization of a wide array of polar compounds. Detailed experimental protocols, data presentation, and visual workflows are included to equip researchers, scientists, and drug development professionals with the essential knowledge for successful implementation of BSTFA-mediated derivatization in their analytical workflows.

Introduction to Silylation and the Role of BSTFA

Many biologically and pharmaceutically significant molecules, including alcohols, carboxylic acids, amines, and sugars, possess polar functional groups (-OH, -COOH, -NH2, -SH). These groups, through hydrogen bonding, lead to low volatility and potential thermal degradation at the high temperatures required for GC analysis. Silylation is a derivatization technique that replaces the active hydrogen atoms in these functional groups with a trimethylsilyl (B98337) (TMS) group.[1] This process effectively masks the polar nature of the compounds, thereby increasing their volatility and thermal stability, making them amenable to GC-MS analysis.[2][3]

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent widely used for this purpose.[4][5] Its key advantages include its high reactivity, the volatility of its by-products which minimizes chromatographic interference, and its effectivity for a broad range of polar compounds.[1][5]

The Chemistry of BSTFA Derivatization

Reaction Mechanism

The derivatization of polar compounds with BSTFA involves a nucleophilic attack by the active hydrogen-containing functional group of the analyte on the silicon atom of the BSTFA molecule. This forms a transition state, leading to the transfer of a trimethylsilyl (TMS) group to the analyte and the release of the volatile by-product, N-trimethylsilyl-trifluoroacetamide, which further breaks down to trifluoroacetamide.[4][5] The general reaction is as follows:

R-XH + CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃ → R-X-Si(CH₃)₃ + CF₃C(O)NHSi(CH₃)₃

Where R-XH represents a polar compound with an active hydrogen (e.g., alcohol, acid, amine).

The reactivity of different functional groups with BSTFA generally follows the order: alcohols > phenols > carboxylic acids > amines > amides.[6] Steric hindrance can also influence the reaction rate, with primary functional groups reacting more readily than secondary or tertiary ones.[6]

The Role of Catalysts: TMCS

For sterically hindered or less reactive compounds, such as secondary and tertiary alcohols or some amines, the addition of a catalyst is often necessary to drive the derivatization reaction to completion.[7][8] Trimethylchlorosilane (TMCS) is a commonly used catalyst with BSTFA, typically in a 1-10% concentration.[9] While the exact mechanism is not fully understood, TMCS is believed to enhance the silylating power of BSTFA, possibly through the formation of a more reactive intermediate.[9]

Quantitative Data on BSTFA Derivatization

While BSTFA is widely reported to provide high derivatization yields, comprehensive and directly comparable quantitative data across all classes of polar compounds is sparse in the literature. The efficiency of the derivatization is highly dependent on the specific analyte, reaction conditions, and the presence of catalysts. However, some studies provide valuable insights into the quantitative performance of BSTFA.

| Compound Class | Analyte(s) | Derivatization Conditions | Recovery/Yield | Reference(s) |

| Fatty Acids | Palmitic acid, stearic acid, oleic acid, linoleic acid, arachidonic acid | BSTFA with TMCS | 82% - 111% recovery | [10] |

| Amino Acids | L-valine, L-leucine, L-isoleucine, L-phenylalanine | Acetonitrile (B52724), 100°C, 30 min | 92% - 106% recovery | [11] |

| Phenols | Alkylphenols, chlorophenols, bisphenol A | BSTFA in acetone, room temperature | Quantitative derivatization within 15 seconds | [5] |

It is important to note that for many applications, the goal is reproducible, rather than 100% quantitative, derivatization. Consistent derivatization across samples and standards allows for accurate relative quantification.

Experimental Protocols

The following protocols are provided as general guidelines and should be optimized for specific applications. All derivatization reactions should be performed in a moisture-free environment, as BSTFA is sensitive to hydrolysis.[5]

General Protocol for BSTFA Derivatization

This protocol is a starting point for a wide range of polar compounds.

-

Sample Preparation: Accurately weigh 1-10 mg of the dried sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness, for instance, under a stream of dry nitrogen.

-

Reagent Addition: Add 100-500 µL of BSTFA (or BSTFA with 1% TMCS for less reactive compounds) to the vial. A molar excess of BSTFA to active hydrogens (at least 2:1) is recommended.[6]

-

Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes. Reaction time and temperature may need to be optimized. For highly stable compounds, higher temperatures (e.g., 100°C) may be employed.

-

Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Protocol for Amino Acid Derivatization

This protocol is adapted for the analysis of amino acids.

-

Sample Preparation: Evaporate an aqueous sample containing the amino acids to complete dryness at approximately 70°C under a stream of dry nitrogen. To ensure the azeotropic removal of water, add a small amount of a suitable solvent like methylene (B1212753) chloride and evaporate to dryness again.

-

Reagent Addition: Add 100 µL of acetonitrile followed by 100 µL of BSTFA.

-

Reaction: Tightly seal the vial and heat at 100-150°C for 30-150 minutes. Optimal conditions may vary depending on the specific amino acids.

-

Analysis: After cooling, the derivatized sample can be directly analyzed by GC-MS.

Protocol for Steroid Derivatization

This protocol is a general guideline for the derivatization of steroids.

-

Sample Preparation: Dissolve the steroid standard or dried extract in a suitable aprotic solvent.

-

Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS.

-

Reaction: Seal the vial and heat at 60°C for 30 minutes.

-

Analysis: After cooling, the sample is ready for injection into the GC-MS.

Protocol for Sugar Derivatization

This two-step protocol is often used for sugars to reduce the number of anomeric peaks.

-

Oximation: Dissolve 2 mg of the sugar sample in 200 µL of a 40 mg/mL solution of ethoxylamine hydrochloride (EtOx) in pyridine. Heat at 70°C for 30 minutes. This step converts the open-chain form of the sugar to an oxime.

-

Silylation: After cooling to room temperature, add 120 µL of BSTFA and heat again at 70°C for 30 minutes.

-

Dilution and Analysis: Dilute the reaction mixture with a suitable solvent like ethyl acetate (B1210297) before GC-MS analysis.

Comparison with Other Silylating Agents

While BSTFA is a highly effective silylating agent, other reagents are also available, each with its own set of advantages and disadvantages.

| Silylating Agent | By-product Volatility | Reactivity | Key Characteristics |

| BSTFA | High | High | Versatile, good for a wide range of compounds. By-products are very volatile. |

| MSTFA | Very High | Very High | Considered one of the most powerful silylating agents. By-products are even more volatile than those of BSTFA, making it ideal for trace analysis. |

| BSA | Lower | High | A widely used, versatile reagent. By-products can sometimes interfere with early-eluting peaks. |

| MTBSTFA | High | High | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are less susceptible to hydrolysis. Better for sterically hindered compounds. |

Conclusion

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an indispensable tool in the analytical chemist's arsenal (B13267) for the GC-MS analysis of polar compounds. Its high reactivity, the volatility of its by-products, and its applicability to a diverse range of functional groups make it a superior choice for many applications in research, clinical diagnostics, and drug development. By understanding the underlying chemistry and optimizing the experimental protocols, researchers can effectively utilize BSTFA to enhance the volatility and thermal stability of their analytes, leading to improved chromatographic separation and more accurate and reliable analytical results. This guide provides a solid foundation for the successful implementation of BSTFA derivatization in the modern analytical laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. adis-international.ro [adis-international.ro]

- 9. GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of free fatty acids in rabbit plasma by GC-MS after trimethylsilylation derivatization [jcps.bjmu.edu.cn]

- 11. pubs.acs.org [pubs.acs.org]

The Silylation of Functional Groups by BSTFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reaction of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent, with various functional groups. The process of silylation, which involves replacing an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group, is a cornerstone of derivatization in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS). Silylation enhances the volatility, thermal stability, and chromatographic behavior of polar compounds, making them amenable to GC analysis.[1][2]

Core Principles of BSTFA Reactivity

BSTFA is a highly versatile and reactive silylating reagent favored for its ability to derivatize a wide range of polar organic compounds.[3] The reaction proceeds via a nucleophilic attack on the silicon atom of the silyl (B83357) donor, forming a bimolecular transition state. The primary advantage of BSTFA lies in the volatility of its byproducts, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, which typically elute with the solvent front in GC, minimizing chromatographic interference.[4]

The general order of reactivity of functional groups with BSTFA is as follows: Alcohols > Phenols > Carboxylic Acids > Amines > Amides [5]

Steric hindrance also plays a significant role, with reactivity following these trends:

Reaction with Specific Functional Groups

Hydroxyl Groups (Alcohols and Phenols)

Hydroxyl groups are readily silylated by BSTFA to form trimethylsilyl ethers. The reaction is typically rapid and can often be carried out at room temperature.[5] For sterically hindered hydroxyls, such as those found on sterols or tertiary alcohols, the addition of a catalyst like trimethylchlorosilane (TMCS) or the use of a polar solvent like pyridine (B92270) can significantly accelerate the reaction.[4]

Carboxylic Acids

Carboxylic acids react with BSTFA to form trimethylsilyl esters. This derivatization is crucial for the GC analysis of fatty acids and other carboxylic acid-containing metabolites.[6][7] The reaction conditions may need to be optimized, often requiring heating to ensure complete derivatization.[6] Dimethylformamide (DMF) has been shown to be an effective solvent for the silylation of carboxylic acids with BSTFA.[7]

Amines and Amides

Primary and secondary amines can be silylated by BSTFA, though the reaction is generally slower than that of hydroxyls and carboxylic acids.[5] For complete derivatization, especially of secondary amines and amides, the addition of a catalyst such as TMCS and elevated temperatures are often necessary.[4] It is important to note that with primary amines, BSTFA can sometimes yield multiple derivatives with one or two TMS groups attached to the nitrogen atom, which can complicate analysis.[8] For amino acids, heating in a sealed vial may be required to achieve a clear solution and complete derivatization.

Thiols

Thiols (mercaptans) contain an active hydrogen and can be silylated by BSTFA to form trimethylsilyl thioethers.[9][10] Similar to amines, the reaction conditions may need to be more stringent than for hydroxyl groups to ensure complete conversion.

Quantitative Data Summary

The efficiency of BSTFA derivatization is influenced by several factors including the functional group, steric hindrance, solvent, temperature, and reaction time. The following tables summarize typical reaction conditions and considerations.

| Functional Group | Typical Reaction Conditions | Catalyst/Solvent Recommendations | Notes |

| Alcohols (Primary) | Room temperature, minutes | Often not required | Rapid and quantitative reaction.[5] |

| Alcohols (Hindered) | 60-80°C, 20-60 min | 1-10% TMCS, Pyridine | Catalyst and heating are often necessary for complete reaction.[4] |

| Phenols | Room temperature to 60°C, 15-30 min | Acetone can accelerate the reaction | Generally reactive, but may require mild heating.[11] |

| Carboxylic Acids | 60-100°C, 30-60 min | DMF, Acetonitrile | Heating is typically required for complete esterification.[6] |

| Amines (Primary) | 70-100°C, 30-60 min | 1-10% TMCS | May form mono- and di-silylated products.[8] |

| Amines (Secondary) | 80-120°C, 1-4 hours | 1-10% TMCS | More difficult to derivatize than primary amines.[4] |

| Amides | 100-150°C, hours | 1-10% TMCS | Requires forcing conditions for complete derivatization.[4][5] |

| Thiols | 60-80°C, 30-60 min | Acetonitrile | Reaction conditions are similar to those for amines. |

Experimental Protocols

General Protocol for BSTFA Derivatization for GC-MS Analysis

This protocol provides a general guideline and should be optimized for specific applications.

Materials:

-

Sample (1-10 mg)

-

BSTFA (with or without 1% TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, DCM, DMF)

-

Reaction vials (e.g., 2 mL GC vials with caps)

-

Heating block or oven

-

Vortex mixer

-

Syringe for sample injection

Procedure:

-

Sample Preparation: Weigh 1-10 mg of the dried sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness as BSTFA is moisture-sensitive.[5]

-

Solvent Addition (Optional): If desired, dissolve the sample in an appropriate anhydrous solvent. Polar solvents like pyridine or DMF can facilitate the reaction.

-

Reagent Addition: Add an excess of BSTFA to the sample. A molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended.[5] For compounds that are difficult to derivatize, use BSTFA with 1-10% TMCS.

-

Reaction: Cap the vial tightly and vortex for 10-30 seconds. Heat the vial at the appropriate temperature and for the required duration (see table above). For many compounds, heating at 60-80°C for 20-60 minutes is sufficient.[6]

-

Cooling and Analysis: Allow the vial to cool to room temperature before opening. The sample is now ready for injection into the GC-MS system.

Protocol for Derivatization of Fatty Acids

This protocol is adapted for the analysis of free fatty acids.[6]

-

Combine 100 µL of the fatty acid sample (e.g., 1 mg/mL in an aprotic solvent like acetonitrile) with 50 µL of BSTFA + 1% TMCS in a GC vial.

-

Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.

-

After cooling, an appropriate solvent such as DCM can be added if dilution is necessary.

-

The sample is then ready for GC-MS analysis.

Visualizations

References

- 1. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 6. Derivatization techniques for free fatty acids by GC [restek.com]

- 7. scispace.com [scispace.com]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. BSTFA - Enamine [enamine.net]

- 10. Top Biotech Reagents & Enzymes for Industrial Use [campbellscience.com]

- 11. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Bis(trimethylsilyl)trifluoroacetamide, commonly known as BSTFA, is a powerful and versatile silylating agent indispensable in modern analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) applications.[1][2] Its primary function is to derivatize polar functional groups, such as hydroxyls, carboxyls, amines, and thiols, by replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.[1] This process, known as silylation, significantly increases the volatility and thermal stability of otherwise non-volatile or thermally labile compounds, making them amenable to GC analysis.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of BSTFA, complete with detailed experimental protocols and visual representations of its reaction mechanisms and analytical workflows.

Chemical Properties and Structure

BSTFA is a colorless to pale yellow liquid that is highly sensitive to moisture.[1] It is crucial to handle and store the reagent under anhydrous conditions to prevent its decomposition.[1] The key physical and chemical properties of BSTFA are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₁₈F₃NOSi₂ |

| Molecular Weight | 257.40 g/mol [1] |

| Boiling Point | 45-50 °C at 14 mmHg[1][3] |

| Density | 0.969 g/mL at 25 °C[1][3] |

| Refractive Index | 1.384 at 20 °C[1] |

| Melting Point | -10 °C[4] |

| CAS Number | 25561-30-2[1] |

The structure of BSTFA exists in a tautomeric equilibrium between an amide and an imidate form. However, the imidate (enol) form, trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate, is the predominant and more stable tautomer.[1] This is attributed to the electron-withdrawing nature of the trifluoromethyl group.

Reaction Mechanism: The Silylation Process

The silylation reaction with BSTFA proceeds via a nucleophilic attack of the active hydrogen-containing functional group on one of the silicon atoms of the BSTFA molecule. This process is often catalyzed by the addition of a small amount of a stronger silylating agent, such as trimethylchlorosilane (TMCS), which enhances the reactivity of BSTFA, especially for hindered functional groups.[1][4] The byproducts of the reaction, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatographic analysis.

Below is a diagram illustrating the general mechanism of silylation of a hydroxyl group with BSTFA.

Experimental Protocols for Derivatization

The success of the derivatization process is highly dependent on the experimental conditions. Factors such as the choice of solvent, reaction temperature and time, and the use of catalysts can significantly impact the yield of the silylated product. Below are detailed protocols for the derivatization of common classes of compounds using BSTFA.

Derivatization of Fatty Acids for GC-MS Analysis

This protocol is suitable for the analysis of free fatty acids in various matrices.

Materials:

-

Sample containing fatty acids

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), with 1% TMCS (trimethylchlorosilane)

-

Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Heating block or oven

-

Vortex mixer

-

Autosampler vials with caps

Procedure:

-

Transfer a known amount of the sample (e.g., 100 µL) into an autosampler vial. If the sample is in an aqueous solution, it must be dried completely prior to derivatization.[1]

-

Add 50 µL of BSTFA with 1% TMCS to the vial.[1] A molar excess of the silylating reagent is recommended to ensure complete derivatization.[4]

-

Cap the vial tightly and vortex for 10-30 seconds.

-

Incubate the vial at 60°C for 30-60 minutes.[1] The optimal time and temperature may need to be determined empirically for specific analytes.

-

After incubation, allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system.

Derivatization of Steroids for GC-MS Analysis

This protocol is applicable to the analysis of various steroids, including estrogens.

Materials:

-

Steroid sample

-

BSTFA with 1% TMCS

-

Anhydrous pyridine (B92270) (optional, as a catalyst)

-

Aprotic solvent (e.g., Acetonitrile)

-

Heating block

-

Vortex mixer

-

GC vials

Procedure:

-

Dissolve 1-10 mg of the steroid sample in a suitable aprotic solvent in a GC vial.

-

Add an excess of BSTFA with 1% TMCS. For hindered hydroxyl groups, the addition of anhydrous pyridine can catalyze the reaction.

-

Cap the vial securely and vortex to mix the contents.

-

Heat the mixture at 70-80°C for 20-45 minutes.[4] Some complex steroids may require longer reaction times.

-

Cool the vial to room temperature before GC-MS analysis.

Derivatization of Amino Acids for GC-MS Analysis

This protocol is designed for the analysis of amino acids.

Materials:

-

Amino acid sample

-

BSTFA with 1% TMCS

-

Heating block capable of reaching 150°C

-

Sealed reaction vials

Procedure:

-

Place the dried amino acid sample into a reaction vial.

-

Add 0.25 mL of BSTFA with 1% TMCS and 1 mL of acetonitrile for each milligram of amino acid.[5]

-

Seal the vial tightly.

-

Heat the vial at 150°C for 2.5 hours.[5]

-

Allow the vial to cool to room temperature before opening and analyzing the sample by GC-MS.

Experimental Workflow for BSTFA Derivatization and GC-MS Analysis

The following diagram illustrates a typical workflow from sample preparation to data analysis when using BSTFA for derivatization.

Conclusion

BSTFA is a highly effective and widely used silylating reagent that plays a critical role in the analysis of a broad range of compounds by gas chromatography. Its ability to increase the volatility and thermal stability of polar molecules makes it an invaluable tool for researchers, scientists, and professionals in drug development and other analytical fields. By understanding its chemical properties, reaction mechanisms, and optimizing experimental protocols, users can achieve reliable and reproducible results for their analytical needs. The detailed protocols and workflows provided in this guide serve as a valuable resource for both novice and experienced analysts employing BSTFA in their work.

References

Navigating the Laboratory Landscape: A Comprehensive Technical Guide to the Safe Handling of BSTFA

For Researchers, Scientists, and Drug Development Professionals

N,O-Bis(trimethylsilyl)trifluoroacetamide, commonly known as BSTFA, is a powerful and widely used silylating agent in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) applications. Its ability to derivatize a wide range of polar compounds, rendering them volatile and thermally stable, makes it an invaluable tool in metabolomics, pharmaceutical research, environmental analysis, and forensic science. However, its reactivity and hazardous properties necessitate a thorough understanding of its safe handling and usage. This in-depth technical guide provides comprehensive information on the safety, handling, and experimental protocols associated with BSTFA in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of BSTFA is fundamental to its safe handling. This colorless to light yellow liquid is highly sensitive to moisture and reacts readily with water and other protic solvents.[1][2]

| Property | Value | References |

| Chemical Formula | C₈H₁₈F₃NOSi₂ | [1] |

| Molar Mass | 257.40 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 45-50 °C @ 14 mmHg | [4] |

| 146 °C @ 1013 hPa | [5] | |

| Melting Point | -10 °C | [1] |

| Density | 0.97 g/cm³ at 20 °C | [5] |

| Flash Point | 24 °C to 36 °C (closed cup) | [5][6] |

| Vapor Pressure | 15 mmHg @ 45 °C | [2] |

| Auto-ignition Temperature | Not determined | [5][7] |

| Solubility | Miscible with most organic solvents (e.g., chloroform, pyridine (B92270), acetonitrile). Reacts with water and protic solvents. | [4] |

Hazard Identification and Safety Precautions

BSTFA is classified as a flammable liquid and causes skin and serious eye irritation.[5] Some safety data sheets for mixtures containing BSTFA and trimethylchlorosilane (TMCS) classify it as corrosive.[8]

| Hazard | GHS Classification | Precautionary Statements |

| Flammability | Flammable Liquid, Category 3 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233: Keep container tightly closed. | ||

| P240: Ground/bond container and receiving equipment. | ||

| P241: Use explosion-proof electrical/ventilating/lighting equipment. | ||

| P242: Use only non-sparking tools. | ||

| P243: Take precautionary measures against static discharge. | ||

| Skin Irritation | Skin Irritant, Category 2 | P264: Wash skin thoroughly after handling. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||

| P332+P313: If skin irritation occurs: Get medical advice/attention. | ||

| Eye Irritation | Eye Irritant, Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337+P313: If eye irritation persists: Get medical advice/attention. |

Toxicological Data:

| Endpoint | Value | Species | Reference |

| Acute Oral Toxicity | Not classified as acutely toxic. Acute toxicity estimate for BSTFA with 1% TMCS: > 2000 mg/kg. | Rat | [8][9] |

| Acute Dermal Toxicity | Not classified as acutely toxic. Acute toxicity estimate for BSTFA with 1% TMCS: > 2000 mg/kg. | [8][9] | |

| Acute Inhalation Toxicity | Not classified as acutely toxic. Acute toxicity estimate for BSTFA with 1% TMCS: > 20 mg/l (4h). | [8][9] |

It is important to note that while pure BSTFA is not classified for acute toxicity, it is a reactive chemical, and its hydrolysis can produce hazardous byproducts.[2][9] Therefore, minimizing exposure is crucial.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling BSTFA to prevent exposure.

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. |

| Hand Protection | Nitrile or butyl rubber gloves. Check for chemical resistance and breakthrough times. |

| Skin and Body Protection | A flame-retardant lab coat, and in cases of potential splashing, a chemical-resistant apron. |

| Respiratory Protection | Work in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of BSTFA and ensure a safe laboratory environment.

-

Handling:

-

Always handle BSTFA in a chemical fume hood.[10]

-

Keep away from ignition sources such as heat, sparks, and open flames.[5]

-

Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Avoid contact with skin and eyes.[5]

-

Avoid inhalation of vapor or mist.[5]

-

BSTFA is highly moisture-sensitive; handle under anhydrous conditions. Use dry glassware and syringes.

-

-

Storage:

Emergency Procedures

In the event of an emergency, follow these procedures:

| Emergency | Procedure |

| First Aid: Skin Contact | Immediately remove contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. If skin irritation persists, seek medical attention.[9] |

| First Aid: Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9] |

| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9] |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

| Accidental Release | Evacuate the area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable container for disposal. Do not allow the spill to enter drains or waterways.[5] |

| Fire Fighting | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish. A water spray can be used to cool containers. Do not use a solid stream of water as it may spread the fire. Vapors are heavier than air and may travel to a source of ignition and flash back.[5] |

Experimental Protocols

BSTFA is a versatile derivatizing agent for a wide range of compounds containing active hydrogens, such as alcohols, phenols, carboxylic acids, and amines. The following are detailed methodologies for common derivatization procedures.

General Derivatization Protocol for GC-MS

This protocol can be adapted for various analytes.

Materials:

-

Sample containing the analyte(s) of interest

-

BSTFA (with or without 1% TMCS as a catalyst)

-

Anhydrous solvent (e.g., pyridine, acetonitrile (B52724), dichloromethane)

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Accurately weigh or measure a known amount of the sample into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

-

Solvent Addition: Add an appropriate volume of anhydrous solvent to dissolve the sample.

-

Reagent Addition: Add an excess of BSTFA to the sample solution. A general guideline is a 2:1 molar ratio of BSTFA to the active hydrogen in the analyte. For less reactive or sterically hindered compounds, BSTFA with 1% TMCS is recommended.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at a specific temperature (typically 60-80°C) for a designated time (ranging from 15 minutes to several hours, depending on the analyte).

-

Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

Derivatization of Steroids (e.g., Stigmastanol)

Procedure:

-

Accurately weigh the stigmastanol-containing sample into a dry reaction vial.

-

Add 100 µL of anhydrous pyridine to the vial.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Securely cap the vial and vortex for 30 seconds.

-

Heat the vial at 60-80°C for 30-60 minutes.

-

Cool to room temperature before GC-MS analysis.

Derivatization of Amino Acids

Procedure:

-

Dry the amino acid sample in a reaction vial under a stream of nitrogen.

-

Add 100 µL of anhydrous acetonitrile to the dried residue.

-

Add 100 µL of BSTFA.

-

Tightly cap the vial, sonicate for 1 minute, and then heat at 100°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

Visualizations

To further clarify the processes involving BSTFA, the following diagrams illustrate key workflows and chemical reactions.

Conclusion

BSTFA is an indispensable reagent for the analysis of a wide array of compounds by GC-MS. Its effective derivatization capabilities are, however, paired with significant chemical hazards that demand rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely harness the power of BSTFA, ensuring both the integrity of their analytical results and a secure laboratory environment. A thorough understanding of its properties, hazards, and handling requirements is not just a matter of best practice, but a necessity for responsible scientific conduct.

References

- 1. BSTFA - Wikipedia [en.wikipedia.org]

- 2. gelest.com [gelest.com]

- 3. labotiq.net [labotiq.net]

- 4. 25561-30-2 CAS MSDS (Bis(trimethylsilyl)trifluoroacetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. carlroth.com [carlroth.com]

- 6. N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane BSTFA + TMCS [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. carlroth.com [carlroth.com]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

A Comprehensive Guide to Silylation: BSTFA vs. Other Agents for the Modern Laboratory

In the landscape of analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is a cornerstone for enhancing the analysis of a wide array of compounds. Among the various derivatization techniques, silylation stands out as a robust and widely adopted method. This guide provides an in-depth comparison of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a versatile and popular silylating agent, with other common silylating reagents. Tailored for researchers, scientists, and drug development professionals, this document offers a technical overview, comparative data, and detailed experimental protocols to aid in the selection and application of the most suitable silylating agent for your analytical needs.

Introduction to Silylation

Silylation is a chemical modification technique that replaces an active hydrogen atom in a molecule with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group.[1][2][3][4] This process is particularly beneficial for compounds containing polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH).[1] The resulting silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds, making them ideal for GC-MS analysis.[1][2][5]

The choice of silylating agent is critical and is dictated by several factors, including the nature of the analyte, the functional groups present, the complexity of the sample matrix, and the desired analytical outcome.[5]

BSTFA: The Versatile Workhorse

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a highly versatile and widely used silylating reagent.[1][6] It reacts effectively with a broad range of polar compounds, including alcohols, phenols, carboxylic acids, and amines, to form their corresponding TMS derivatives.[1][6]

Advantages of BSTFA:

-

High Reactivity: BSTFA reacts rapidly and often more completely than other silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA).[1][6]

-

Volatile Byproducts: The byproducts of the BSTFA reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile.[1][7][8] This is a significant advantage as it minimizes chromatographic interference, especially for early-eluting peaks.[7][8]

-

Good Solubility: BSTFA is soluble in a wide range of common organic solvents and can even be used as a solvent itself.[1]

-

Reduced Detector Fouling: The formation of hydrogen fluoride (B91410) as a byproduct can help in reducing fouling of Flame Ionization Detectors (FID).[1][6]

Limitations of BSTFA:

-

Moisture Sensitivity: BSTFA is extremely sensitive to moisture and must be handled under anhydrous (dry) conditions to prevent hydrolysis of the reagent and the TMS derivatives.[1][7]

-

Ineffective for Hindered Groups: For sterically hindered functional groups, BSTFA alone may not be sufficient to achieve complete derivatization.[7][9] In such cases, the addition of a catalyst is often necessary.[7][9]

-

Not Recommended for Carbohydrates: This method is generally not recommended for the analysis of carbohydrates.[1][6]

Comparison of Common Silylating Agents

The selection of an appropriate silylating agent is crucial for successful derivatization. Below is a comparison of BSTFA with other commonly used reagents.

| Silylating Agent | Abbreviation | Key Characteristics & Applications | Volatility of Byproducts |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A versatile and powerful silylating agent suitable for a wide range of compounds including alcohols, phenols, carboxylic acids, and amines.[1][6] Its byproducts are highly volatile, minimizing chromatographic interference.[1][8] | High[1][8] |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most powerful TMS derivatizing agents.[5][8] Its byproducts are even more volatile than those of BSTFA, making it ideal for trace analysis.[5][8] It is often preferred for mass spectrometry applications due to minimal background noise.[8] | Very High[5][8] |

| N,O-Bis(trimethylsilyl)acetamide | BSA | A widely used and versatile reagent, though generally considered milder than BSTFA.[5][8] Its byproducts are less volatile than those of BSTFA and may interfere with the analysis of early-eluting compounds.[5][8] | Lower[5] |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis (about 10,000 times more stable) than TMS derivatives.[2][4] This makes it suitable for analyses requiring more robust derivatives. However, it may not be effective for sterically hindered compounds.[10][11] | High |

| Trimethylchlorosilane | TMCS | Rarely used alone as a primary silylating agent due to its lower reactivity.[9] It is most commonly used as a catalyst in combination with other silylating agents like BSTFA or BSA to enhance their reactivity, particularly for hindered functional groups.[7][9] | N/A (used as a catalyst) |

| Hexamethyldisilazane | HMDS | A weaker TMS donor, often used for the silylation of carbohydrates.[2] Its reactivity can be increased by the addition of TMCS.[12] | Low |

Experimental Protocols

Detailed and consistent experimental protocols are vital for achieving reproducible results. Below are general methodologies for silylation using BSTFA, which can be adapted for specific applications.

General Silylation Procedure with BSTFA

This protocol provides a fundamental guideline for the derivatization of a sample using BSTFA.

-

Sample Preparation: Weigh 1-10 mg of the sample into a reaction vial.[1] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.[1][7] All glassware and solvents must be anhydrous.[7]

-

Reagent Addition: Add an excess of BSTFA. A general rule is to use at least a 2:1 molar ratio of BSTFA to the number of active hydrogen atoms in the sample.[1] For many applications, 50-100 µL of BSTFA is sufficient.[5][13]

-

Catalyst Addition (if necessary): For moderately hindered or slowly reacting compounds, add a catalyst. A common choice is 1-10% Trimethylchlorosilane (TMCS) in BSTFA.[1][9] Other catalysts such as pyridine (B92270) can also be used to accelerate the reaction, especially for sterically hindered groups.

-

Reaction: Tightly cap the vial and vortex for approximately 10 seconds.[13] The reaction time and temperature can vary significantly depending on the analyte.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.[5] It is advisable to analyze the derivatives promptly as TMS derivatives can be susceptible to hydrolysis over time.[14]

Silylation of Steroids using BSTFA + 1% TMCS

This protocol is a more specific example for the derivatization of steroids.

-

Sample Preparation: Dissolve the steroid standard or dried sample extract in a suitable anhydrous solvent (e.g., pyridine, acetonitrile).

-

Derivatization: Add 50 µL of BSTFA containing 1% TMCS to the dried sample.[5]

-

Reaction: Seal the vial and heat at 60°C for 30 minutes.[5]

-

Analysis: After cooling, the sample can be directly injected into the GC-MS.[5]

Silylation of Amino Acids using MSTFA

For certain classes of compounds like amino acids, MSTFA can be a preferred agent.

-

Sample Preparation: Ensure the sample is completely dry.

-

Derivatization: Add 100 µL of neat MSTFA, followed by 100 µL of a suitable solvent like acetonitrile.[5]

-

Reaction: The reaction conditions (time and temperature) should be optimized for the specific amino acids being analyzed. Heating is often required.

-

Analysis: After the reaction is complete and the sample has cooled, it is ready for GC-MS analysis.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the key processes involved in silylation.

Caption: General mechanism of silylation.

Caption: A typical experimental workflow for silylation.

Caption: A decision-making guide for selecting a silylating agent.

Conclusion

The selection of an appropriate silylating agent and the optimization of the derivatization protocol are critical for achieving reliable and reproducible results in GC-MS analysis. BSTFA remains a popular and effective choice for a wide range of applications due to its high reactivity and the volatility of its byproducts. However, for specific challenges such as trace analysis or the need for highly stable derivatives, other reagents like MSTFA and MTBSTFA, respectively, may offer superior performance. For beginners, a thorough understanding of the properties of different silylating agents and careful adherence to experimental protocols, particularly the exclusion of moisture, are paramount for success. This guide serves as a foundational resource to navigate the choices and procedures involved in silylation, empowering researchers to enhance their analytical capabilities.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Silylation Reagents - Regis Technologies [registech.com]

- 3. thamesrestek.co.uk [thamesrestek.co.uk]

- 4. chromtech.com [chromtech.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchportal.lih.lu [researchportal.lih.lu]

- 11. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. Derivatization techniques for free fatty acids by GC [restek.com]

- 14. benchchem.com [benchchem.com]

The Core Principle and Application of BSTFA in Gas Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in drug development and research, the accurate quantification and identification of compounds are paramount. Gas chromatography (GC) stands as a powerful technique for separating and analyzing volatile and thermally stable compounds. However, many biologically active molecules and pharmaceutical compounds possess polar functional groups, such as hydroxyl, carboxyl, and amino groups, that render them non-volatile and prone to thermal degradation, making direct GC analysis challenging. To overcome this limitation, a derivatization technique is often employed to enhance the analyte's volatility and stability. Among the various derivatizing agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) has emerged as a versatile and widely used reagent. This technical guide provides an in-depth exploration of the core principles of BSTFA usage in gas chromatography, complete with experimental protocols and data presentation.

The Fundamental Principle of BSTFA Derivatization

BSTFA is a potent silylating agent with the chemical formula C₈H₁₈F₃NOSi₂.[1][2] Its primary function is to replace active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (B98337) (TMS) group.[3] This process, known as silylation or trimethylsilylation, effectively masks the polar nature of the analyte.

The key benefits of this transformation for GC analysis are:

-

Increased Volatility: The replacement of polar hydrogen-bonding groups with bulky, non-polar TMS groups reduces intermolecular forces, leading to a significant increase in the analyte's vapor pressure and, consequently, its volatility.[1][4]

-

Enhanced Thermal Stability: Silylation protects thermally labile functional groups from degradation at the high temperatures typically encountered in the GC injector and column.[1][2]

-

Improved Chromatographic Performance: The resulting TMS derivatives are less prone to adsorption on the active sites of the GC column and liner, leading to more symmetrical peak shapes, reduced tailing, and improved resolution.[1]

-

Minimal Interference: The byproducts of the BSTFA derivatization reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute early in the chromatogram, minimizing interference with the analytes of interest.[5][6]

The general order of reactivity of functional groups with BSTFA is: alcohols > phenols > carboxylic acids > amines > amides.[3] Steric hindrance can also influence the rate and extent of the reaction.[3]

The Chemical Mechanism of Silylation

The derivatization reaction with BSTFA proceeds via a nucleophilic attack of the active hydrogen-containing functional group on one of the silicon atoms of the BSTFA molecule. This results in the formation of a pentacoordinate silicon transition state, followed by the transfer of the trimethylsilyl group to the analyte and the formation of the corresponding silylated derivative and N-trimethylsilyl-trifluoroacetamide.

The general reaction can be represented as follows:

R-XH + CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃ → R-X-Si(CH₃)₃ + CF₃C(O)NHSi(CH₃)₃

Where R-XH represents the analyte with an active hydrogen (e.g., R-OH, R-COOH, R-NH₂).

Experimental Protocols and Data Presentation

The efficiency of the BSTFA derivatization is dependent on several factors, including the nature of the analyte, the solvent, the reaction temperature, and the reaction time. For challenging or sterically hindered compounds, a catalyst is often added to enhance the reactivity of the BSTFA.

Catalysts in BSTFA Derivatization

The most common catalyst used in conjunction with BSTFA is Trimethylchlorosilane (TMCS) .[5][7] TMCS increases the silylating potential of the reagent system. Other catalysts, such as pyridine , can also be employed to accelerate the reaction, particularly for hindered hydroxyl groups.

Quantitative Data on Reaction Conditions

The following table summarizes typical reaction conditions for the derivatization of various classes of compounds with BSTFA. It is important to note that these conditions should be considered as a starting point and may require optimization for specific applications.

| Analyte Class | Reagent Composition | Temperature (°C) | Time | Reference |

| Fatty Acids | BSTFA + 1% TMCS | 60 | 60 min | [7] |

| Steroids | BSTFA : TMCS (5:1, v:v) | 60 | 2 hours | [5] |

| Steroids (hindered) | SIM (N-Trimethylsilylimidazole) followed by BSTFA | 100 | 1-5 hours | [5] |

| General Analytes | BSTFA + Pyridine | 65 | ~20 min | |

| Amino Acids | BSTFA | 125 | 15 min | [5] |

| Sugars | BSTFA + TMCS | Not specified | Not specified | [8] |

| Estrogenic Compounds | BSTFA | 65-75 | 40 min - 3 hours | [9] |

Detailed Methodology for a Key Experiment: Silylation of Fatty Acids

This protocol provides a general procedure for the derivatization of fatty acids using BSTFA with 1% TMCS, adapted from established methods.[7]

Materials:

-

Sample containing fatty acids (e.g., 1 mg/mL in an aprotic solvent like acetonitrile).

-

BSTFA with 1% TMCS.

-

Autosampler vials with caps.

-

Vortex mixer.

-

Incubator or oven.

-

Aprotic solvent for dilution (e.g., dichloromethane).

Procedure:

-

Pipette 100 µL of the fatty acid sample solution into an autosampler vial.

-

Add 50 µL of BSTFA with 1% TMCS to the vial. This represents a significant molar excess of the derivatizing agent.

-

Immediately cap the vial tightly and vortex for 10 seconds to ensure thorough mixing.

-

Place the vial in an incubator or oven set to 60°C for 60 minutes. Note that both the temperature and time can be optimized depending on the specific fatty acids being analyzed.

-

After the incubation period, remove the vial and allow it to cool to room temperature.

-

Add a suitable aprotic solvent, such as dichloromethane, to dilute the sample to the desired concentration for GC analysis.

-

The sample is now ready for injection into the gas chromatograph.

Crucial Consideration: BSTFA is highly sensitive to moisture.[2][10] All glassware must be dry, and samples should be anhydrous to prevent hydrolysis of the reagent and the formed TMS derivatives.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A typical experimental workflow for BSTFA derivatization prior to GC analysis.

Caption: The general chemical reaction for the silylation of a hydroxyl group using BSTFA.

Conclusion

The use of BSTFA as a derivatizing agent is a cornerstone technique in modern gas chromatography, enabling the analysis of a wide array of otherwise intractable compounds. By converting polar, non-volatile analytes into their more volatile and thermally stable trimethylsilyl derivatives, BSTFA significantly expands the applicability of GC in pharmaceutical research, clinical chemistry, environmental analysis, and food safety.[1][4] A thorough understanding of its reaction mechanism, coupled with the optimization of experimental parameters, is critical for achieving accurate, reproducible, and sensitive analytical results. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers seeking to effectively implement BSTFA derivatization in their analytical workflows.

References

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Derivatization techniques for free fatty acids by GC [restek.com]

- 8. gcms.cz [gcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. BSTFA - Wikipedia [en.wikipedia.org]

A Technical Guide to BSTFA Applications in Metabolic Profiling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a critical derivatization agent in the field of metabolic profiling. We will explore its mechanism, core applications, detailed experimental protocols, and performance data, offering a comprehensive resource for professionals leveraging metabolomics for research and drug development.

Introduction: The Role of Derivatization in Metabolomics

Metabolomics, the large-scale study of small molecules within a biological system, provides a functional readout of the cellular state. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical platform in this field, prized for its high resolution, sensitivity, and extensive compound libraries.[1] However, a significant challenge in GC-MS is the analysis of non-volatile metabolites such as amino acids, organic acids, and sugars.[2][3]

Derivatization is a chemical modification process that converts these polar, non-volatile compounds into forms suitable for GC analysis.[4] This is achieved by replacing active hydrogens on polar functional groups (e.g., -OH, -COOH, -NH2, -SH) with nonpolar groups. The silylation agent BSTFA is one of the most widely used reagents for this purpose, enabling the comprehensive analysis of a broad spectrum of metabolites.[4][5][6]

The Silylation Mechanism of BSTFA

BSTFA is a powerful silylating agent that reacts with compounds containing active hydrogens, replacing them with a trimethylsilyl (B98337) (TMS) group.[7] This reaction, often catalyzed by an agent like trimethylchlorosilane (TMCS), significantly reduces the polarity and increases the volatility and thermal stability of the analyte.[4][8] The by-products of the BSTFA reaction are themselves volatile, which simplifies sample analysis by minimizing chromatographic interference.[7]

The general order of reactivity for functional groups with BSTFA is: alcohols > phenols > carboxylic acids > amines > amides.[9]

Core Applications in Metabolic Profiling

BSTFA's versatility makes it suitable for a wide array of metabolomic applications across various biological matrices.

-

Broad Metabolite Coverage: It is routinely used to derivatize numerous classes of primary metabolites, including amino acids, organic acids, sugars, sugar alcohols, and fatty acids.[2][10][11][12][13][14]

-

Diverse Biological Matrices: BSTFA-based protocols have been successfully applied to complex biological samples such as plasma, serum, urine, cerebrospinal fluid, hair, and dried blood spots.[5][12][14][15][16] This breadth is critical for biomarker discovery and clinical research.

-

Drug Development and Disease Profiling: By enabling the quantification of key metabolic biomarkers, BSTFA plays a role in understanding disease mechanisms and drug metabolism. For example, it has been used to screen for amino acid biomarkers in neonatal blood samples for diseases like maple syrup urine disease (MSUD).[12]

Experimental Protocols

Successful derivatization requires meticulous attention to detail, particularly the exclusion of moisture, as silylating reagents are highly water-sensitive.[2][17]

Protocol 1: Two-Step Derivatization (Methoximation-Silylation)

This is the most common approach in metabolomics, especially for samples containing sugars and keto-acids, as the first step stabilizes carbonyl groups and reduces the number of isomeric peaks.[10]

-

Sample Preparation: Aliquot the sample extract (typically 10-100 µL) into a GC vial and evaporate to complete dryness using a vacuum concentrator or a stream of nitrogen gas.

-

Methoximation: Add 20-50 µL of methoxyamine hydrochloride (MOX) in pyridine (B92270) (e.g., 20 mg/mL). Cap the vial tightly and vortex. Incubate at a controlled temperature (e.g., 30°C to 70°C) for 90-120 minutes.[10][16][18] This step converts aldehydes and ketones to their methoxime derivatives.

-

Silylation: Add 40-100 µL of BSTFA, often with 1% TMCS as a catalyst.[2][19] Cap the vial, vortex, and incubate at a controlled temperature (e.g., 60°C to 100°C) for 30-60 minutes.[2][5][12]

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Direct Silylation

For analytes without carbonyl groups, such as fatty acids or sterols, a direct silylation may be sufficient.[2]

-

Sample Preparation: Evaporate the sample extract to complete dryness as described above.

-

Silylation: Add 50-100 µL of BSTFA + 1% TMCS (and optionally a solvent like acetonitrile (B52724) or pyridine).[2][5] Cap, vortex, and incubate at 60°C to 100°C for 30-60 minutes.[2][5][12]

-

Analysis: Cool to room temperature before GC-MS analysis.

Visualization of Workflows and Processes

Quantitative Data and Performance

The choice of derivatization agent and reaction conditions is critical for achieving accurate and reproducible quantitative results.

Table 1: Comparison of Common Silylating Reagents

| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) |

| Reactivity | Strong silyl (B83357) donor, often more reactive than MSTFA.[20] | Strong silyl donor. | Forms more stable derivatives, less sensitive to moisture. |

| By-products | Volatile, causing minimal chromatographic interference.[7] | Volatile. | Higher boiling point by-products. |

| Best For | General purpose, good for most primary metabolites, including sterically hindered compounds.[21] | General purpose, widely used in metabolomics. | Amino acids, situations requiring higher derivative stability.[22] |

| Mass Spectra | Derivatives show characteristic [M]+, [M-15]+, and [M-89]+ fragments.[21] | Similar fragmentation to BSTFA. | Derivatives show characteristic [M-57]+ fragment. |

| Limitations | Derivatives can be moisture-sensitive; may form multiple derivatives for some compounds.[23] | May be less effective for some sterically hindered compounds. | Not ideal for very high molecular weight compounds. |

Table 2: Example BSTFA Derivatization Conditions from Literature

| Application / Matrix | Pre-treatment | Derivatization Reagent(s) | Temperature (°C) | Time (min) | Reference |

| Amino Acids (Blood) | N/A | BSTFA in Acetonitrile | 100 | 30 | [5][12] |

| Amino Acids (CSF) | Microwave-Assisted | BSTFA | 210W Power | 3 | [15] |

| Organic Acids (Serum) | Ultrasound-Assisted | BSTFA + 1% TMCS | 50 | 10 | [14] |

| Free Fatty Acids | N/A | BSTFA + 1% TMCS | 60 | 60 | [2] |

| General Urine Metabolites | Methoximation (70°C, 30 min) | BSTFA + 1% TMCS | 70 | 30 | [16] |

| Sugars | Methoximation (70°C, 30 min) | BSTFA | 70 | 30 | [3] |

Table 3: Reported Performance Metrics for BSTFA-based Methods

| Parameter | Analyte Class | Matrix | Result | Reference |

| Linearity (R²) | Amino Acids | CSF | > 0.990 | [15] |

| Linearity (r) | Organic Acids | Serum | 0.9958 - 0.9996 | [14] |

| Intra-day Precision (RSD) | Amino Acids | CSF | 4.12 - 15.59% | [15] |

| Inter-day Precision (RSD) | Amino Acids | CSF | 6.36 - 18.71% | [15] |

| Reproducibility (CV%) | Organic Acids | Serum | 0.32 - 13.76% | [14] |

| Recovery | Amino Acids | Blood | 92% - 106% | [12] |

| Recovery | Organic Acids | Serum | 82.97 - 114.96% | [14] |

| Limit of Detection (LOD) | Amino Acids | Blood | < 2.0 µM | [12] |

| Limit of Detection (LOD) | Organic Acids | Serum | 0.04 - 0.42 µmol/L | [14] |

Advantages and Limitations of BSTFA

Advantages:

-

Versatility: Reacts with a wide range of polar functional groups, enabling broad metabolite coverage from a single run.

-

High Reactivity: Efficiently derivatizes most target compounds under relatively mild conditions.

-

Volatile By-products: Simplifies chromatograms as by-products often elute in the solvent front and do not require a separate removal step.[4]

-

Established Protocols: A vast body of literature provides well-established and optimized protocols for numerous applications.

Limitations:

-

Moisture Sensitivity: BSTFA and the resulting TMS derivatives are highly susceptible to hydrolysis. Samples and solvents must be anhydrous to ensure high reaction yield and derivative stability.[2][17][24]

-

Derivative Instability: TMS derivatives can degrade over time, necessitating that samples be analyzed soon after preparation or that batches are prepared sequentially using an autosampler.[2]

-

Multiple Derivatives: Some complex molecules, particularly certain steroids or sugars, can form multiple TMS derivatives, which can complicate quantification.[23][25]

-

Reagent Artifacts: Excess derivatizing agent can sometimes create artifacts in the chromatogram or build up in the GC inlet and column, requiring careful method development and maintenance.[2]

Conclusion

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) remains an indispensable tool in the metabolic profiling toolbox. Its ability to render a wide variety of polar metabolites amenable to GC-MS analysis has been fundamental to countless discoveries in basic research, clinical diagnostics, and drug development. While the method requires careful optimization and awareness of its limitations, particularly moisture sensitivity, its advantages of broad applicability and high reactivity ensure its continued prominence. The ongoing development of automated derivatization platforms further enhances its utility, enabling the high-throughput, reproducible analysis required by modern metabolomics.

References

- 1. researchgate.net [researchgate.net]

- 2. Derivatization techniques for free fatty acids by GC [restek.com]

- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 4. weber.hu [weber.hu]

- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. BSTFA - Wikipedia [en.wikipedia.org]

- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 10. youngin.com [youngin.com]

- 11. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An alternative derivatization method for the analysis of amino acids in cerebrospinal fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Two optimized methods for the quantification of anthropogenic and biogenic markers in aerosol samples using liquid chromatography mass spectrometry and gas chromatography mass spectrometry [repository.cam.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis [pubmed.ncbi.nlm.nih.gov]

- 22. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]

- 23. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. merckmillipore.com [merckmillipore.com]

- 25. dovepress.com [dovepress.com]

The Role of BSTFA in Enhancing Compound Volatility for Gas Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in increasing the volatility of compounds for analysis by gas chromatography (GC). It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals who utilize GC and GC-mass spectrometry (GC-MS) for the analysis of polar and non-volatile compounds. This document details the underlying chemical principles, provides detailed experimental protocols, and presents quantitative data to illustrate the efficacy of BSTFA as a derivatization agent.

Introduction: Overcoming the Challenge of Non-Volatile Compounds in GC

Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds.[1][2] However, a vast number of compounds of interest in pharmaceutical research, clinical chemistry, and environmental analysis are non-volatile due to the presence of polar functional groups such as hydroxyls, carboxyls, amines, and thiols.[2] These functional groups lead to strong intermolecular forces, such as hydrogen bonding, which decrease a compound's vapor pressure, making it unsuitable for direct GC analysis.

Derivatization is a chemical modification process used to convert these non-volatile compounds into more volatile and thermally stable derivatives.[1] One of the most common and effective derivatization techniques is silylation, which involves the replacement of active hydrogen atoms in polar functional groups with a trimethylsilyl (B98337) (TMS) group.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and highly effective silylating agent for this purpose.[1][2]

The primary advantages of using BSTFA for derivatization include:

-

Increased Volatility: By replacing polar -OH, -COOH, -NH, and -SH groups with non-polar TMS groups, intermolecular hydrogen bonding is eliminated, leading to a significant increase in the compound's volatility and a decrease in its boiling point. This results in shorter retention times and improved peak shapes in GC analysis.

-

Improved Thermal Stability: The resulting TMS derivatives are generally more thermally stable than the parent compounds, preventing degradation at the high temperatures often used in GC injectors and columns.[3]

-

Enhanced Chromatographic Performance: Derivatization with BSTFA leads to sharper, more symmetrical peaks, and improved resolution between analytes.[2]

-

Versatility: BSTFA is a powerful silyl (B83357) donor that reacts with a wide range of functional groups, making it suitable for the analysis of diverse compound classes.

-

Volatile By-products: The by-products of the derivatization reaction with BSTFA are highly volatile and typically elute with the solvent front, minimizing interference with the analytes of interest.

The Silylation Mechanism of BSTFA

The derivatization of a polar compound with BSTFA is a nucleophilic substitution reaction. The active hydrogen of a functional group (e.g., the hydrogen of a hydroxyl group) is replaced by a trimethylsilyl (TMS) group, -Si(CH3)3.

The general reaction can be represented as follows:

R-XH + CF3CON[Si(CH3)3]2 → R-X-Si(CH3)3 + CF3C(O)NHSi(CH3)3

Where:

-

R-XH represents the analyte with a polar functional group containing an active hydrogen (e.g., R-OH, R-COOH, R-NH2).

-

CF3CON[Si(CH3)3]2 is BSTFA.

-

R-X-Si(CH3)3 is the trimethylsilyl derivative of the analyte.

-

CF3C(O)NHSi(CH3)3 is a volatile by-product.